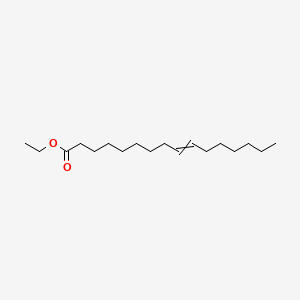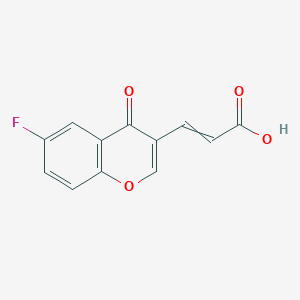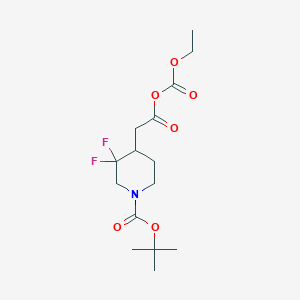
9-Hexacecenoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a monounsaturated fatty acid ester with the molecular formula C18H34O2 and a molecular weight of 282.46 g/mol . This compound is commonly found in various natural sources, including fish oils and certain plant oils.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-hexadecenoic acid ethyl ester typically involves the esterification of 9-hexadecenoic acid with ethanol. This reaction can be catalyzed by either acid or base catalysts. Commonly used acid catalysts include sulfuric acid and hydrochloric acid, while sodium hydroxide is a typical base catalyst .
Industrial Production Methods: In industrial settings, the production of 9-hexadecenoic acid ethyl ester often involves the transesterification of triglycerides found in natural oils. This process uses ethanol and a catalyst, such as sodium methoxide, to convert the triglycerides into the desired ester .
Types of Reactions:
Oxidation: 9-Hexadecenoic acid ethyl ester can undergo oxidation reactions, leading to the formation of various oxidation products, including aldehydes and ketones.
Reduction: The compound can be reduced to form saturated esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Saturated esters.
Hydrolysis: 9-Hexadecenoic acid and ethanol.
Scientific Research Applications
9-Hexadecenoic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: The compound is studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of biodiesel and as a lubricant additive
Mechanism of Action
The mechanism of action of 9-hexadecenoic acid ethyl ester involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism, such as lipases and desaturases. The compound also affects signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Ethyl oleate: Another monounsaturated fatty acid ester with a similar structure but a longer carbon chain.
Methyl palmitoleate: The methyl ester analog of 9-hexadecenoic acid.
Ethyl linoleate: A polyunsaturated fatty acid ester with two double bonds .
Uniqueness: 9-Hexadecenoic acid ethyl ester is unique due to its specific chain length and degree of unsaturation, which confer distinct physical and chemical properties. Its moderate chain length and single double bond make it less prone to oxidation compared to polyunsaturated esters, while still maintaining beneficial biological activities .
Properties
Molecular Formula |
C18H34O2 |
|---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
ethyl hexadec-9-enoate |
InChI |
InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h9-10H,3-8,11-17H2,1-2H3 |
InChI Key |
JELGPLUONQGOHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorophenyl)-3-{[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}benzamide](/img/structure/B12453187.png)
![2-Methylamino-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12453204.png)
![(2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate](/img/structure/B12453213.png)

![3-chloro-N-(3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)benzamide](/img/structure/B12453223.png)
![N,N'-naphthalene-1,5-diylbis{2-[(1-bromonaphthalen-2-yl)oxy]acetamide}](/img/structure/B12453226.png)

![4-bromo-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12453233.png)
![1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea](/img/structure/B12453240.png)
![N-[3-(morpholin-4-yl)propyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide](/img/structure/B12453241.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzonitrile](/img/structure/B12453245.png)
![2-[2-Difluoromethyl-1H-1,5-benzodiazepine-4-YL]-5-methoxyphenol](/img/structure/B12453249.png)

